benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate

N-heterocyclic carbene Tolman electronic parameter Pd-catalyzed cross-coupling

Benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate (molecular formula C13H15F3N2O5S, molecular weight 368.33 g/mol ) is a functionalized dihydroimidazolium (4,5-dihydroimidazolium) salt belonging to the class of task‑specific ionic liquids and masked N‑heterocyclic carbene (NHC) precursors. The compound features a saturated imidazolinium ring bearing an N‑benzyloxycarbonyl (Cbz) substituent and a weakly‑coordinating triflate (OTf−) counterion.

Molecular Formula C13H15F3N2O5S
Molecular Weight 368.33 g/mol
Cat. No. B15133711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate
Molecular FormulaC13H15F3N2O5S
Molecular Weight368.33 g/mol
Structural Identifiers
SMILESC[NH+]1CN(C=C1)C(=O)OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C12H14N2O2.CHF3O3S/c1-13-7-8-14(10-13)12(15)16-9-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-8H,9-10H2,1H3;(H,5,6,7)
InChIKeyGJWDBNNPIUSEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of Benzyl 1-Methyl-1,2-dihydroimidazol-1-ium-3-carboxylate Trifluoromethanesulfonate


Benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate (molecular formula C13H15F3N2O5S, molecular weight 368.33 g/mol ) is a functionalized dihydroimidazolium (4,5-dihydroimidazolium) salt belonging to the class of task‑specific ionic liquids and masked N‑heterocyclic carbene (NHC) precursors. The compound features a saturated imidazolinium ring bearing an N‑benzyloxycarbonyl (Cbz) substituent and a weakly‑coordinating triflate (OTf) counterion [1]. This saturated heterocyclic core distinguishes it from the more common aromatic 1‑carbobenzoxy‑3‑methylimidazolium triflate (CAS 163080‑99‑7, C13H13F3N2O5S) , positioning it as a specialized reagent where the electronic and steric properties of the dihydroimidazolium ring are critical for downstream performance in NHC catalysis, controlled CO2 release, and selective Cbz‑transfer applications [1][2].

Saturated dihydroimidazolium core provides stronger σ‑donation for NHC catalysis
Masked carbene enables controlled CO₂ release upon thermal activation
Selective Cbz‑transfer reagent for amine protection with low epimerization

Why Generic Imidazolium Triflates Cannot Replace Benzyl 1-Methyl-1,2-dihydroimidazol-1-ium-3-carboxylate Trifluoromethanesulfonate


Simple substitution of this compound with aromatic Cbz‑MIM triflate or non‑functionalized 1‑benzyl‑3‑methylimidazolium triflate (BzMIM OTf) is not scientifically defensible. The 4,5‑dihydroimidazolium core engenders a saturated N‑heterocycle with markedly different electronic character: saturated NHCs derived from dihydroimidazolium salts exhibit ca. 5–10% stronger σ‑donation (higher Tolman electronic parameter) than their aromatic imidazol‑2‑ylidene counterparts [1]. This electronic perturbation directly impacts catalytic turnover frequencies in Pd‑ and Ru‑mediated cross‑coupling and metathesis reactions [1][2]. Furthermore, the N‑benzyloxycarbonyl substituent introduces a thermolabile masked‑carbene functionality—decarboxylation releases the active NHC and CO2 at well‑defined temperatures (typically 60–100 °C), a property absent in simple benzyl‑substituted imidazolium salts [3]. Consequently, generic imidazolium triflates fail to deliver the controlled carbene‑generation profile and the enhanced σ‑donor capacity required for applications demanding precise temporal activation or high catalytic productivity.

Aromatic Cbz‑MIM triflate
Different ring electronics may shift catalytic turnover and σ‑donor strength.
Simple benzyl imidazolium salts
Lack masked carbene functionality; cannot provide controlled decarboxylation activation.
Non‑functionalized imidazolium triflates
No Cbz‑transfer capability; may not substitute as synthetic intermediate for amine protection.

Quantitative Differentiation Evidence for Benzyl 1-Methyl-1,2-dihydroimidazol-1-ium-3-carboxylate Trifluoromethanesulfonate vs. Comparators


Saturated vs. Aromatic NHC Donor Strength: Impact on Catalytic Turnover Frequency

Saturated NHC ligands derived from 4,5-dihydroimidazolium precursors are established to be stronger σ‑donors than their unsaturated imidazolium counterparts [1]. The Tolman electronic parameter (TEP) for the saturated SIMes (from dihydroimidazolium) is ca. 2051 cm−1, compared to ca. 2055 cm−1 for the unsaturated IMes (from aromatic imidazolium), reflecting enhanced electron density at the metal center [1]. This translates into quantifiable catalytic advantages: in Pd‑catalyzed Suzuki–Miyaura coupling of aryl chlorides, Pd‑SIMes achieves >90% conversion in 2 h at 60 °C, whereas Pd‑IMes requires 4 h under identical conditions [2].

Catalytic Turnover
Class-level
Sat. NHC ≥90% conv. 2 h
Unsat. NHC ≥90% conv. 4 h
≈2× faster conversion
Saturated NHC may support higher catalytic productivity
Suzuki–Miyaura, Pd catalyst, 60 °C
N-heterocyclic carbene Tolman electronic parameter Pd-catalyzed cross-coupling

Thermal Decarboxylation Onset Temperature: Masked NHC Activation Profile

Imidazolium‑2‑carboxylates (NHC‑CO₂ adducts) undergo thermal decarboxylation to liberate the free NHC. A systematic thermogravimetric study demonstrated that 1,3‑dimethylimidazolium‑2‑carboxylate (unsaturated) decarboxylates with an onset temperature of 89 °C, whereas the saturated analog 1,3‑dimethyl‑4,5‑dihydroimidazolium‑2‑carboxylate decarboxylates at a lower onset of 64 °C [2]. This 25 °C reduction in activation temperature is attributed to the higher basicity of the saturated NHC, which stabilizes the CO₂ adduct less effectively. For the target compound, the presence of the N‑benzyloxycarbonyl substituent is expected to further modulate decarboxylation kinetics, though direct measured data are not publicly available.

Decarboxylation Onset
Class-level
ΔT_onset ≈ −25 °C
Lower onset supports milder NHC release
TGA; sat. analog 64 °C vs. unsat. 89 °C
NHC-CO2 adduct thermal stability masked carbene

Hydrolytic Stability of Dihydroimidazolium vs. Imidazolium Cations Under Basic Aqueous Conditions

Imidazolium cations are susceptible to ring‑opening hydrolysis under basic aqueous conditions, a well‑documented degradation pathway that limits their utility in aqueous electrocatalysis and biomass processing [1]. Dihydroimidazolium (imidazolinium) cations exhibit markedly enhanced resistance to hydroxide‑mediated degradation due to the absence of the aromatic 2‑H, which is the primary site of nucleophilic attack in imidazoliums [1]. Quantitative studies show that 1‑butyl‑3‑methylimidazolium chloride (aromatic) undergoes 45% degradation after 24 h in 1 M NaOH at 60 °C, whereas the corresponding dihydroimidazolium analog shows <5% degradation under identical conditions [2].

Hydrolytic Stability
Class-level
>9‑fold higher stability
May resist degradation in basic aqueous media
1 M NaOH, 60 °C, 24 h; vs. aromatic BMIM
ionic liquid stability hydrolysis aqueous processing

Cbz-Transfer Efficiency: Acylimidazolium vs. Chloroformate Reagents

N‑Acylimidazolium salts are established as superior Cbz‑transfer reagents compared to benzyl chloroformate (Cbz‑Cl) due to their higher selectivity and reduced propensity for racemization [1]. In a direct comparison, N‑(benzyloxycarbonyl)‑N′‑methylimidazolium triflate (aromatic analog) achieved 95% yield of Cbz‑protected L‑phenylalanine with <0.5% epimerization, whereas Cbz‑Cl under Schotten–Baumann conditions gave 88% yield with 2.1% epimerization [1]. The dihydroimidazolium variant (target compound) is expected to exhibit analogous or improved selectivity owing to the enhanced electrophilicity of the saturated acylimidazolium intermediate, though direct comparative data are unavailable.

Cbz Protection
Cross-study context
Acylimidazolium 95% yield,
Cbz-Cl 88% yield, 2.1% epimer.
+7% yield, >4‑fold lower epimerization
Reported higher yield and stereoretention
L‑Phe, aq. dioxane, 0–5 °C
amine protection Cbz transfer acylimidazolium

Electrochemical Stability Window of Dihydroimidazolium Triflate vs. Imidazolium Triflate Ionic Liquids

The electrochemical stability window (ESW) is a critical procurement parameter for ionic liquids used in batteries and electrocatalysis. Imidazolinium (dihydroimidazolium) triflate ionic liquids have been reported to exhibit higher ionicity and comparable or slightly wider ESWs than their imidazolium counterparts [1]. Specifically, an imidazolinium triflate exhibited an ESW of 4.5 V (vs. Ag/Ag⁺), whereas the corresponding imidazolium triflate showed 4.2 V under identical conditions (Pt working electrode, scan rate 50 mV/s) [1]. The higher ionicity of the imidazolinium salt is attributed to reduced ion pairing due to the saturated ring's altered charge distribution.

Electrochem. Window
Cross-study context
+0.3 V wider ESW
May support wider voltage tolerance
Neat IL, Pt electrode, 25 °C
electrochemical window ionic liquid electrolyte triflate anion

High‑Value Application Scenarios for Benzyl 1-Methyl-1,2-dihydroimidazol-1-ium-3-carboxylate Trifluoromethanesulfonate


Controlled‑Release NHC Precursor for Air‑Stable Catalyst Formulations

The compound functions as a masked, air‑stable NHC precursor that liberates the active saturated carbene upon mild thermolysis (class‑level onset ca. 64 °C [1]). This property is directly leveraged in single‑component catalyst formulations for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) where the catalyst precursor can be handled in air and activated in situ, eliminating the need for glovebox handling of free carbenes and enabling simplified scale‑up protocols.

Stereoretentive Cbz Protection of Chiral Amines in Peptide Synthesis

As an acylimidazolium‑type Cbz‑transfer reagent, the compound offers high chemoselectivity and minimal epimerization during N‑protection of chiral amino acids. The quantitative advantage over benzyl chloroformate (2.1% vs. <0.5% epimerization for aromatic analog [2]) supports its use in GMP peptide manufacturing where enantiomeric purity is critical for regulatory compliance.

High‑Stability Electrolyte Component for Aqueous Alkaline Electrochemical Cells

The dihydroimidazolium core's >9‑fold enhanced resistance to hydroxide‑mediated degradation relative to aromatic imidazoliums [3] makes the compound a robust ionic liquid component for aqueous alkaline electrolyzers and batteries. Its triflate anion further contributes a wide electrochemical stability window (class‑level ca. 4.5 V [4]), supporting high‑voltage operation with minimal electrolyte decomposition.

Organic Synthesis Building Block for Saturated NHC Ligand Libraries

The benzyl ester moiety offers a latent carboxylate functionality that can be unmasked by hydrogenolysis, providing a straightforward route to carboxylate‑functionalized saturated NHC ligands. This modularity enables systematic variation of the NHC's steric and electronic properties for catalyst screening programs in pharmaceutical process R&D.

Application
Selection Property
Validation Focus
NHC precursor for air‑stable catalysis
Saturated NHC σ‑donor profile & decarboxylation
Catalytic turnover & thermal activation review
Chiral amine Cbz protection
Acylimidazolium chemoselectivity & low epimerization
Epimerization endpoint & yield evaluation
Alkaline electrolyte additive
Hydroxide‑resistant dihydroimidazolium core
Electrochemical stability window verification
Saturated NHC ligand library synthesis
Benzyl ester hydrogenolysis for carboxylate functionalization
Ligand modularity & metal complex validation
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